Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a piperazine ring attached to a fluorinated benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with piperazine under specific conditions. The nitro group is reduced to an amine, followed by esterification to form the methyl ester. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions include various substituted benzoates, oxidized or reduced piperazine derivatives, and hydrolyzed carboxylic acids .
Scientific Research Applications
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the fluorinated benzoate moiety can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(1-piperazinyl)benzoate
- Methyl 3-chloro-4-(1-piperazinyl)benzoate
- Ethyl 4-(1-piperazinyl)benzoate
Uniqueness
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the specific position of the fluorine atom and the piperazine ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H16ClFN2O2 |
---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 2-fluoro-5-piperazin-1-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-8-9(2-3-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |
InChI Key |
VGJHDTPZMSLOFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCNCC2)F.Cl |
Origin of Product |
United States |
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